2,7,8-Trimethylquinoline-3-carboxylic acid 2,7,8-Trimethylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 92513-34-3
VCID: VC7819924
InChI: InChI=1S/C13H13NO2/c1-7-4-5-10-6-11(13(15)16)9(3)14-12(10)8(7)2/h4-6H,1-3H3,(H,15,16)
SMILES: CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

2,7,8-Trimethylquinoline-3-carboxylic acid

CAS No.: 92513-34-3

Cat. No.: VC7819924

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

2,7,8-Trimethylquinoline-3-carboxylic acid - 92513-34-3

Specification

CAS No. 92513-34-3
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name 2,7,8-trimethylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H13NO2/c1-7-4-5-10-6-11(13(15)16)9(3)14-12(10)8(7)2/h4-6H,1-3H3,(H,15,16)
Standard InChI Key KNGACCJHYQQKRJ-UHFFFAOYSA-N
SMILES CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C
Canonical SMILES CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Arrangement

2,7,8-Trimethylquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. The compound’s structure is defined by methyl groups at positions 2, 7, and 8 and a carboxylic acid moiety at position 3 (Figure 1) . This substitution pattern distinguishes it from isomers such as 2,6,8-trimethylquinoline-3-carboxylic acid (CAS 876721-02-7), which exhibits methyl groups at positions 2, 6, and 8 .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_{2}
Molecular Weight215.25 g/mol
SMILESCC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C
InChIKeyKNGACCJHYQQKRJ-UHFFFAOYSA-N
CAS Number92513-34-3

Spectroscopic and Computational Data

Collision cross-section (CCS) values, predicted using ion mobility spectrometry, provide insights into the compound’s gas-phase behavior. For the [M+H]+[M+H]^+ adduct (m/z=216.10192m/z = 216.10192), the CCS is 146.8 Ų, while the [M+Na]+[M+Na]^+ adduct (m/z=238.08386m/z = 238.08386) exhibits a higher CCS of 161.5 Ų . These metrics are critical for characterizing the compound in mass spectrometry workflows.

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

While experimental solubility data are unavailable, the presence of a carboxylic acid group suggests moderate polarity, potentially enhancing solubility in polar solvents like ethanol or dimethyl sulfoxide. The LogP (octanol-water partition coefficient), a key determinant of lipophilicity, can be inferred from structural analogs but remains unquantified for this specific compound.

SupplierPurityPrice (1g)CAS Number
Apollo ScientificReagent€32592513-34-3
Aladdin ScientificReagent$32892513-34-3
Sigma-AldrichN/A$27792513-34-3

Analytical Characterization Techniques

Mass Spectrometry and Ion Mobility

The predicted CCS values enable rapid identification in complex mixtures using high-resolution mass spectrometry (HRMS) coupled with ion mobility separation. For instance, the [MH][M-H]^- ion (m/z=214.08736m/z = 214.08736) has a CCS of 148.7 Ų, aiding in distinguishing it from structural analogs .

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